molecular formula C21H25N3O3S2 B2870487 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851804-66-5

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2870487
CAS No.: 851804-66-5
M. Wt: 431.57
InChI Key: KYBKDKUURMEKAJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide-linked dihydroimidazole derivatives, characterized by a 4,5-dihydro-1H-imidazole core substituted with a 2,5-dimethylbenzylthio group and a benzenesulfonamide moiety. The structural features include:

  • 2,5-Dimethylbenzylthio substituent: The benzyl group with methyl groups at positions 2 and 5 introduces steric bulk and electron-donating effects, which may influence binding affinity in biological systems.
  • N,N-Dimethylbenzenesulfonamide: The sulfonamide group enhances solubility and serves as a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) .

Formation of the dihydroimidazole-thioether intermediate via nucleophilic substitution.

Coupling with a sulfonamide-bearing benzoic acid derivative using carbodiimide-based activation .

Properties

IUPAC Name

4-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-15-5-6-16(2)18(13-15)14-28-21-22-11-12-24(21)20(25)17-7-9-19(10-8-17)29(26,27)23(3)4/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBKDKUURMEKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the condensation of a 1,2-diketone with an aldehyde and an amine in the presence of ammonium acetate . The thioether linkage can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile . The final step involves the sulfonamide formation, which can be achieved by reacting the amine with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound 4,5-dihydro-1H-imidazole 2,5-dimethylbenzylthio, N,N-dimethylsulfonamide Predicted enhanced lipophilicity due to methyl groups; potential for steric hindrance.
4-((2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide 4,5-dihydro-1H-imidazole 4-chlorobenzylthio Electron-withdrawing chloro group may increase metabolic stability .
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole 4,5-dihydro-1H-imidazole 2-chlorobenzylthio Ortho-chloro substitution likely reduces steric bulk compared to dimethyl analogs.
2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives 1H-imidazole 2-methylbenzylthio, carboxylic acid Carboxylic acid enhances hydrophilicity; sulfonyl derivatives show varied bioactivity .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-triazole Phenylsulfonyl, difluorophenyl Triazole core with tautomerism; sulfonyl groups improve target selectivity .

Key Insights from Comparative Analysis:

Substituent Effects: Electron-Donating Groups (e.g., 2,5-dimethylbenzyl): Increase lipophilicity and may enhance membrane permeability but could reduce metabolic stability compared to electron-withdrawing groups (e.g., chloro) . Sulfonamide vs.

Core Heterocycle Differences :

  • Imidazole vs. Triazole : Triazoles (as in ) exhibit tautomerism, which can influence binding modes in biological targets. Dihydroimidazoles, with partial saturation, offer conformational rigidity beneficial for receptor interactions .

Synthetic Accessibility :

  • Thioether-linked derivatives (e.g., target compound) are typically synthesized via nucleophilic substitution under basic conditions, while sulfonyl derivatives require oxidation steps .

Biological Implications: The N,N-dimethylsulfonamide group in the target compound is a hallmark of CNS-targeting drugs due to its ability to cross the blood-brain barrier.

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